![molecular formula C15H11Cl2N3 B374238 1-氯-2-(2-氯乙基)-3-甲基吡啶并[1,2-a]苯并咪唑-4-腈 CAS No. 166671-24-5](/img/structure/B374238.png)

1-氯-2-(2-氯乙基)-3-甲基吡啶并[1,2-a]苯并咪唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .

Synthesis Analysis

The usual synthesis of benzimidazoles involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides .Chemical Reactions Analysis

Benzimidazoles can be utilized as optical sensors for bioimaging and in photovoltaics . There are not only many papers but also many reviews on the topic .Physical And Chemical Properties Analysis

Benzimidazoles are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .科学研究应用

抗肿瘤活性

苯并咪唑衍生物,包括那些具有氯乙基的衍生物,已被研究其抗肿瘤活性。某些咪唑衍生物已通过临床前测试阶段,表明具有开发新型抗肿瘤药物的潜力。它们的结构对药物发现和合成具有多种生物学性质的化合物都很有意义 (Iradyan、M.、Iradyan、N.、Arsenyan、F. 和 Stepanyan、G. M.,2009 年)。

DNA 结合和荧光

与本化合物相似的衍生物以其与双链 B-DNA 小沟牢固结合的能力而闻名,对富含 AT 的序列具有特异性。这种结合特性使它们可用作细胞生物学应用的荧光 DNA 染料,包括染色体和核染色以及 DNA 含量值分析 (Issar, U. 和 Kakkar, R.,2013 年)。

药物化学和药理功能

苯并咪唑及其衍生物是药物化学中的关键药效团,显示出广泛的药理功能,例如抗菌、抗病毒、抗糖尿病、抗癌和抗炎活性。这些衍生物在医疗领域发挥着至关重要的作用,表明它们在开发新的治疗剂中的重要性 (Vasuki、B.、Mahadevan、N.、Vijayabaskaran、M.、Mohanapriya、K.、Kosilamani、P.、Balaji、K.、Tamilselvan、P. 和 Sambathkumar、R.,2021 年)。

CO2 的化学固定

利用二氧化碳 (CO2) 作为有机合成中的 C1 原料,包括苯胺衍生物与 CO2 环化生成功能化叠氮化物,展示了一种合成苯并咪唑衍生物的创新方法。该方法突出了使用 CO2 获得增值化学品的环境和经济效益 (Vessally、E.、Didehban、K.、Babazadeh、M.、Hosseinian、A. 和 Edjlali、L.,2017 年)。

作用机制

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities . They are known to interact with various targets, including enzymes, receptors, and nucleic acids .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to modulate the activity of enzymes or bind to receptors, altering their function .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways, depending on their specific targets . For instance, they may inhibit enzyme activity, leading to changes in metabolic pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Based on the known effects of benzimidazole derivatives, it can be inferred that this compound may have a range of potential effects, such as antimicrobial, anticancer, antiviral, and anti-inflammatory activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

安全和危害

未来方向

属性

IUPAC Name |

1-chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3/c1-9-10(6-7-16)14(17)20-13-5-3-2-4-12(13)19-15(20)11(9)8-18/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFPNFLKYVGOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCCl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

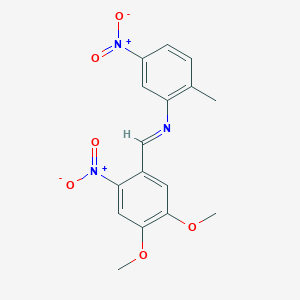

![2-methyl-3-nitro-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B374164.png)

![4-[({3-Nitro-2-methylphenyl}imino)methyl]benzonitrile](/img/structure/B374167.png)

![2-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B374169.png)

![2-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B374176.png)

![2-({[5-(3-Chlorophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B374177.png)